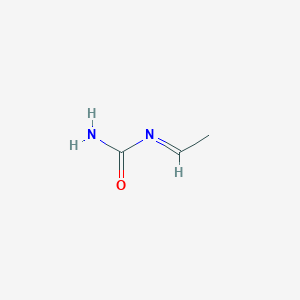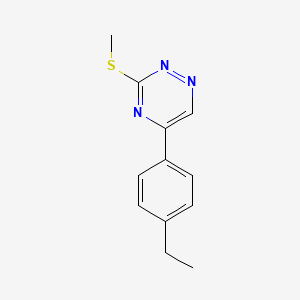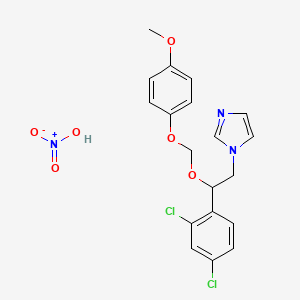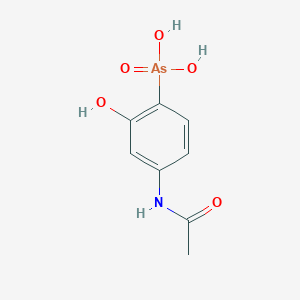
(4-Acetamido-2-hydroxyphenyl)arsonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Acetylamino-2-hydroxyphenylarsonic acid is an organic compound with the molecular formula C8H10AsNO5 and a molar mass of 275.09 g/mol . It is known for its applications in various scientific research fields due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetylamino-2-hydroxyphenylarsonic acid typically involves the acetylation of 2-hydroxyphenylarsonic acid. The reaction conditions often include the use of acetic anhydride as the acetylating agent in the presence of a catalyst such as pyridine .
Industrial Production Methods
Industrial production methods for 4-Acetylamino-2-hydroxyphenylarsonic acid are not well-documented in the public domain. it is likely that large-scale synthesis follows similar principles as laboratory synthesis, with optimizations for yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
4-Acetylamino-2-hydroxyphenylarsonic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different arsenic-containing species.
Reduction: Reduction reactions can convert it into simpler arsenic compounds.
Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like hydrochloric acid or sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield arsenic acid derivatives, while reduction could produce arsenic trioxide .
Aplicaciones Científicas De Investigación
4-Acetylamino-2-hydroxyphenylarsonic acid has several applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 4-Acetylamino-2-hydroxyphenylarsonic acid involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit or activate specific pathways, leading to various biological effects. The exact molecular targets and pathways are still under investigation .
Comparación Con Compuestos Similares
Similar Compounds
4-Hydroxyphenylarsonic acid: Similar in structure but lacks the acetyl group.
3-Amino-4-hydroxyphenylarsonic acid: Contains an amino group instead of an acetyl group.
Uniqueness
4-Acetylamino-2-hydroxyphenylarsonic acid is unique due to its acetyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific research and industrial applications .
Propiedades
Número CAS |
6318-61-2 |
|---|---|
Fórmula molecular |
C8H10AsNO5 |
Peso molecular |
275.09 g/mol |
Nombre IUPAC |
(4-acetamido-2-hydroxyphenyl)arsonic acid |
InChI |
InChI=1S/C8H10AsNO5/c1-5(11)10-6-2-3-7(8(12)4-6)9(13,14)15/h2-4,12H,1H3,(H,10,11)(H2,13,14,15) |
Clave InChI |
UJVWPZIWWKDJNH-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=CC(=C(C=C1)[As](=O)(O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


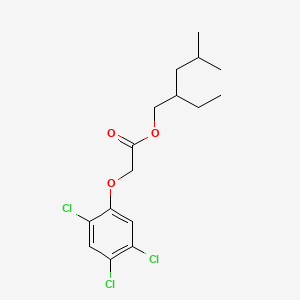
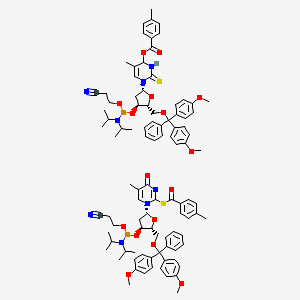
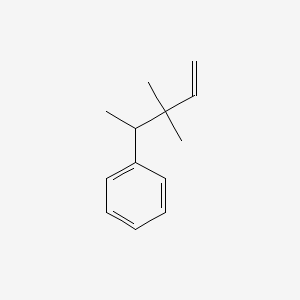
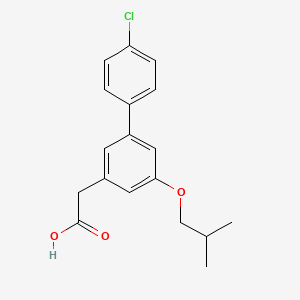
![(E)-3-[(4S,7R,7aR)-3,7-dimethyl-2,4,5,6,7,7a-hexahydro-1H-inden-4-yl]-2-methylprop-2-en-1-ol](/img/structure/B13812349.png)
![2-[[2-(4-Bromophenoxy)acetyl]carbamothioylamino]-5-iodobenzoic acid](/img/structure/B13812357.png)
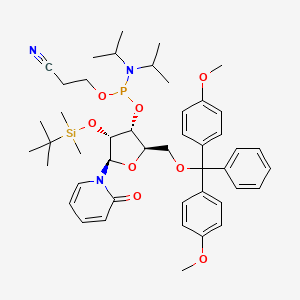
![Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-(2-ethylphenyl)-](/img/structure/B13812359.png)
![7-Methyl-2,3-dihydrothieno[2,3-c]pyridine](/img/structure/B13812367.png)
